molecular formula C18H31N5O2 B2640789 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione CAS No. 377060-21-4

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione

Cat. No.: B2640789
CAS No.: 377060-21-4
M. Wt: 349.479
InChI Key: OVWFPGLFCAQGJO-UHFFFAOYSA-N
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Description

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butan-2-ylamino group, a methyl group, and an octyl chain attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with butan-2-ylamine, followed by the introduction of the octyl chain and methyl group through subsequent reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in industrial production to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could have implications for drug development.

    Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione include other purine derivatives with different substituents, such as:

  • 8-(Butylamino)-3-methyl-7-octylpurine-2,6-dione
  • 8-(Butan-2-ylamino)-3-ethyl-7-octylpurine-2,6-dione
  • 8-(Butan-2-ylamino)-3-methyl-7-hexylpurine-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This unique structure may result in different reactivity, binding affinity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-5-7-8-9-10-11-12-23-14-15(20-17(23)19-13(3)6-2)22(4)18(25)21-16(14)24/h13H,5-12H2,1-4H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWFPGLFCAQGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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